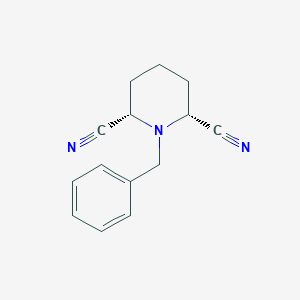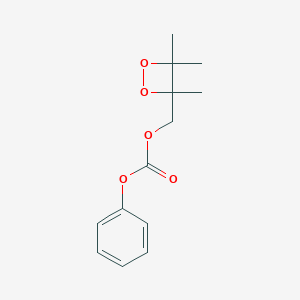
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate, also known as TMDMC, is a versatile organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMDMC is a cyclic carbonate that contains a phenyl group and a dioxetane ring, making it a unique and interesting compound for study.
Applications De Recherche Scientifique
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate has a wide range of potential scientific research applications, including as a fluorescent probe for detecting reactive oxygen species and as a photoactivatable prodrug for cancer therapy. Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate has also been studied as a potential initiator for polymerization reactions and as a reagent for the synthesis of chiral compounds.
Mécanisme D'action
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate's mechanism of action is related to its ability to undergo a photochemical reaction, resulting in the release of carbon dioxide and a highly reactive intermediate. This intermediate can then react with other molecules, leading to the formation of new compounds or the destruction of existing ones.
Effets Biochimiques Et Physiologiques
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and to protect against oxidative stress. Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate has also been studied for its potential neuroprotective effects and as a treatment for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate in lab experiments is its unique chemical structure, which allows for a wide range of potential applications. However, Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate's photochemical reactivity can also be a limitation, as it requires careful handling and storage to prevent unwanted reactions.
Orientations Futures
There are many potential future directions for research on Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate, including the development of new applications for its use as a fluorescent probe or photoactivatable prodrug. Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate could also be studied further for its potential as a neuroprotective agent or as a treatment for other diseases. Additionally, new synthesis methods could be developed to improve the yield and purity of Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate.
Méthodes De Synthèse
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate can be synthesized using a variety of methods, including the reaction of phenol with 3,4,4-trimethyl-3,4-dihydro-2H-pyran-2-one, followed by the reaction of the resulting compound with phosgene. Another method involves the reaction of phenol with 3,4,4-trimethyldioxetan-3-ol, followed by the reaction with phosgene. Both methods produce Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate in high yields and purity.
Propriétés
Numéro CAS |
109123-69-5 |
|---|---|
Nom du produit |
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
Formule moléculaire |
C13H16O5 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
InChI |
InChI=1S/C13H16O5/c1-12(2)13(3,18-17-12)9-15-11(14)16-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clé InChI |
YDTDFUOZISJPHJ-UHFFFAOYSA-N |
SMILES |
CC1(C(OO1)(C)COC(=O)OC2=CC=CC=C2)C |
SMILES canonique |
CC1(C(OO1)(C)COC(=O)OC2=CC=CC=C2)C |
Synonymes |
phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



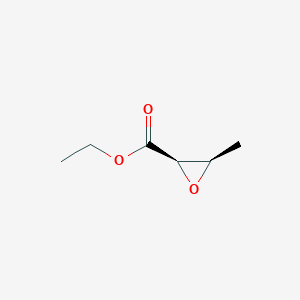
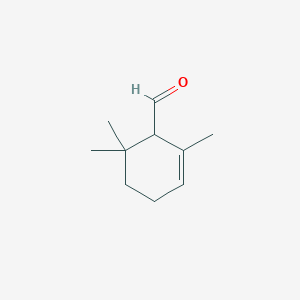
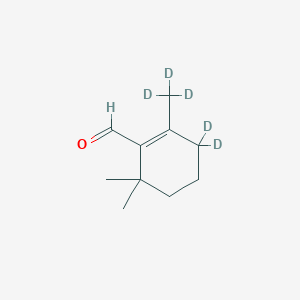
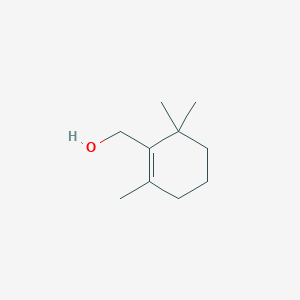
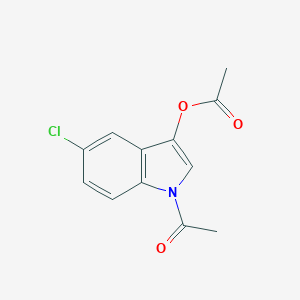
![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)
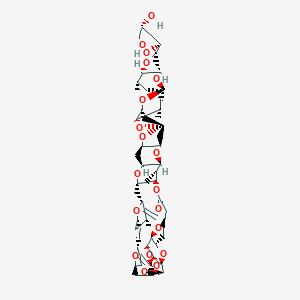



![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)
